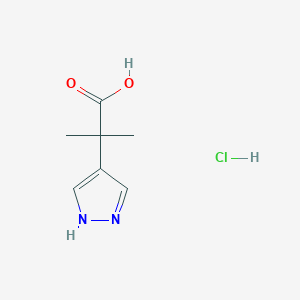

2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid;hydrochloride

Description

Properties

IUPAC Name |

2-methyl-2-(1H-pyrazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-7(2,6(10)11)5-3-8-9-4-5;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFEYGSIQFXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CNN=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid;hydrochloride typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride serves as a valuable building block for creating more complex molecules. Its pyrazole ring structure allows for diverse chemical reactions, including:

- Oxidation: Using agents like potassium permanganate.

- Reduction: Employing lithium aluminum hydride.

- Substitution Reactions: Facilitated by electrophilic or nucleophilic substitution .

Biology

This compound is under investigation for its potential biological activities:

- Antimicrobial Properties: Studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial effects against various pathogens .

- Anticancer Activity: Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation, making them candidates for further therapeutic exploration .

Medicine

The therapeutic potential of 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride is being explored in various medical contexts:

- Neurological Disorders: Its interaction with specific molecular targets may modulate pathways involved in neurodegenerative diseases .

- Tuberculosis Treatment: Pyrazole derivatives have shown promise in targeting Mycobacterium tuberculosis, suggesting a role in developing new anti-tuberculosis agents .

Industry

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and material engineering .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride, demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance antimicrobial potency .

Case Study 2: Anticancer Research

In a recent investigation, researchers evaluated the anticancer properties of pyrazole derivatives on human cancer cell lines. The study found that specific substitutions on the pyrazole ring led to increased cytotoxicity against breast and colon cancer cells, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-Amino-2-[(1-Methyl-1H-pyrazol-4-yl)methyl]propanoic Acid Hydrochloride (CAS: 1432677-67-2)

- Structure: Features an additional amino group on the propanoic acid chain and a methyl-substituted pyrazole.

- This compound is marketed for medicinal applications, suggesting enhanced bioavailability compared to the target compound .

- Molecular Formula : C₉H₁₄ClN₃O₂ (calculated).

Methyl 3-Amino-2-[(1-Methyl-1H-pyrazol-4-yl)methyl]propanoate Dihydrochloride

- Structure : Methyl ester derivative with a dihydrochloride salt.

- Key Differences: The ester group reduces polarity, likely increasing lipophilicity and altering metabolic stability. The dihydrochloride form may improve aqueous solubility compared to the target’s monohydrochloride .

- Molecular Formula : C₁₀H₁₈Cl₂N₃O₂ (calculated).

2-[(1-Methyl-1H-Pyrazol-4-yl)formamido]propanoic Acid Hydrochloride

Heterocyclic Substitutions

2-Methyl-2-(1-Methylpiperidin-3-yl)propanoic Acid Hydrochloride (CAS: 1803562-31-3)

- Structure : Replaces the pyrazole with a 1-methylpiperidin-3-yl group.

- Applications may diverge due to altered receptor affinity .

- Molecular Formula: C₁₀H₂₀ClNO₂ (reported) .

2-Methyl-2-(Morpholin-4-yl)propanoic Acid Hydrochloride (CAS: 375397-37-8)

- Structure : Substitutes pyrazole with morpholine, an oxygen-containing heterocycle.

- This compound may serve as a intermediate in drug synthesis .

Salt Form and Physicochemical Properties

| Compound Name | Salt Form | Molecular Weight (g/mol) | Solubility Insights |

|---|---|---|---|

| 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid hydrochloride | Monohydrochloride | ~208 (calculated) | Moderate aqueous solubility |

| Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride | Dihydrochloride | ~283 (calculated) | High solubility due to dual HCl |

| 2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride | Monohydrochloride | ~221 (calculated) | Enhanced solubility vs. pyrazole analogs |

Biological Activity

Overview

2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride (CAS Number: 2490426-43-0) is a compound characterized by a pyrazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention in scientific research for its potential applications in pharmacology, particularly as an antimicrobial and anticancer agent.

| Property | Value |

|---|---|

| Chemical Formula | C7H10ClN2O2 |

| Molecular Weight | 190.63 g/mol |

| IUPAC Name | 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride |

| Appearance | White powder |

| Storage Conditions | Room temperature |

Antimicrobial Properties

Research has demonstrated that 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations, suggesting a potent antibacterial effect. For instance, MIC values were reported to be as low as 0.0039 mg/mL against S. aureus .

Anticancer Activity

The compound has been investigated for its anticancer properties, with studies indicating that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism appears to involve the interaction with cellular receptors and enzymes, which can lead to the inhibition of tumor growth.

The biological effects of 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, thereby affecting cell proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling cascades that regulate cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on synthesized pyrazole derivatives, including 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride, revealed promising results in inhibiting bacterial growth. The study highlighted that compounds with similar structures showed MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .

Study 2: Anticancer Potential

In a separate investigation focusing on the anticancer effects of pyrazole derivatives, it was found that 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride induced apoptosis in human cancer cell lines through caspase activation and mitochondrial pathway modulation. This suggests potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride, it is essential to compare it with other pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid; hydrochloride | High | Moderate |

| 1-Methylpyrazole derivatives | Moderate | Low |

| Pyrazole-based alkaloids | Low | High |

Q & A

Q. What are the optimal synthetic routes for 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves a nucleophilic substitution or coupling reaction between 2-methylpropanoic acid derivatives and 1H-pyrazole-4-boronic acid or its equivalents. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Hydrochloride salt formation : Post-synthesis, the free base is treated with HCl in an inert solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR spectroscopy : - and -NMR confirm the pyrazole ring substitution pattern and methyl group integration. Aromatic protons in pyrazole appear as doublets (δ 7.5–8.5 ppm), while the methyl group resonates as a singlet (δ 1.5–1.8 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity and detects impurities (e.g., unreacted precursors) .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (CHNO·HCl, expected [M+H]: 217.08) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Hydrolysis of the pyrazole ring or decarboxylation of the propanoic acid moiety are common degradation pathways .

- pH-dependent stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions (e.g., lyophilized form at pH 4–6) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s protonation state or tautomeric forms?

The pyrazole ring exhibits tautomerism (1H vs. 2H forms), which impacts hydrogen-bonding networks. Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) can:

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyrazole-recognizing enzymes (e.g., COX-2). Focus on the carboxylate group’s electrostatic interactions with catalytic residues .

- DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to predict pKa (carboxylic acid ≈ 2.5–3.0) and tautomer stability .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

Case example: If NMR suggests a 1H-pyrazole tautomer, but DFT predicts the 2H form is more stable:

Q. What methodologies mitigate batch-to-batch variability in pharmacological assays?

- Standardized impurity profiling : Use LC-MS to quantify byproducts (e.g., 2-methylpropanoic acid) and correlate with bioactivity data .

- Dose-response normalization : Express IC values relative to a reference inhibitor (e.g., celecoxib for COX-2 assays) to control for purity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.